

# bifenazate mitochondrial electron transport chain inhibition

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## Compound Focus: Bifenazate

CAS No.: 149877-41-8

Cat. No.: S521222

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## Mechanism of Action and Target Site

The table below details the core mechanism of **bifenazate** as a mitochondrial electron transport chain inhibitor.

Aspect	Detailed Description
Primary Target	Mitochondrial <b>Complex III</b> (cytochrome <i>bc</i> <sub>1</sub> complex) [1]
Specific Binding Site	<b>Qo pocket</b> (quinone outer site) of the cytochrome <i>b</i> ( <i>cytb</i> ) subunit [1] [2]
Core Action	Inhibits electron transfer from ubiquinol to cytochrome <i>c</i> , halting the electron transport chain [1]
Cellular Consequence	Disruption of proton gradient across mitochondrial membrane, reducing <b>ATP production</b> [2]
Pro-acaricide Status	Requires enzymatic activation (e.g., by carboxyl/cholinesterases) to become biologically active [1]

## Documented Resistance Mutations

The intensive use of **bifenazate** has led to field resistance, primarily linked to specific point mutations in the cytochrome *b* gene that hinder the binding of the acaricide. The known mutations are summarized below.

Mutation/s in <i>cytb</i>	Structural Helix	Phenotype	Notes
<b>G132A</b> [1]	cd1-helix [1]	Confers resistance [1]	A single mutation that provides resistance.
<b>P262T</b> [1]	ef-helix [1]	Confers resistance [1]	A single mutation that provides resistance.
<b>G126S + A133T</b> [1]	cd1-helix [1]	Confers resistance [1]	G126S alone is a neutral polymorphism; resistance requires the combination.
<b>G126S + I136T</b> [1]	cd1-helix [1]	Confers resistance [1]	G126S alone is a neutral polymorphism; resistance requires the combination.
<b>G126S + S141F</b> [1]	cd1-helix [1]	Confers resistance [1]	G126S alone is a neutral polymorphism; resistance requires the combination.
<b>L258F</b> [1]	ef-helix [1]	Confers resistance and cross-resistance to acequinocyl [1]	A novel mutation found on a G126S background.

## Experimental Evidence and Protocols

Key experimental approaches used to elucidate **bifenazate**'s mode of action and resistance include:

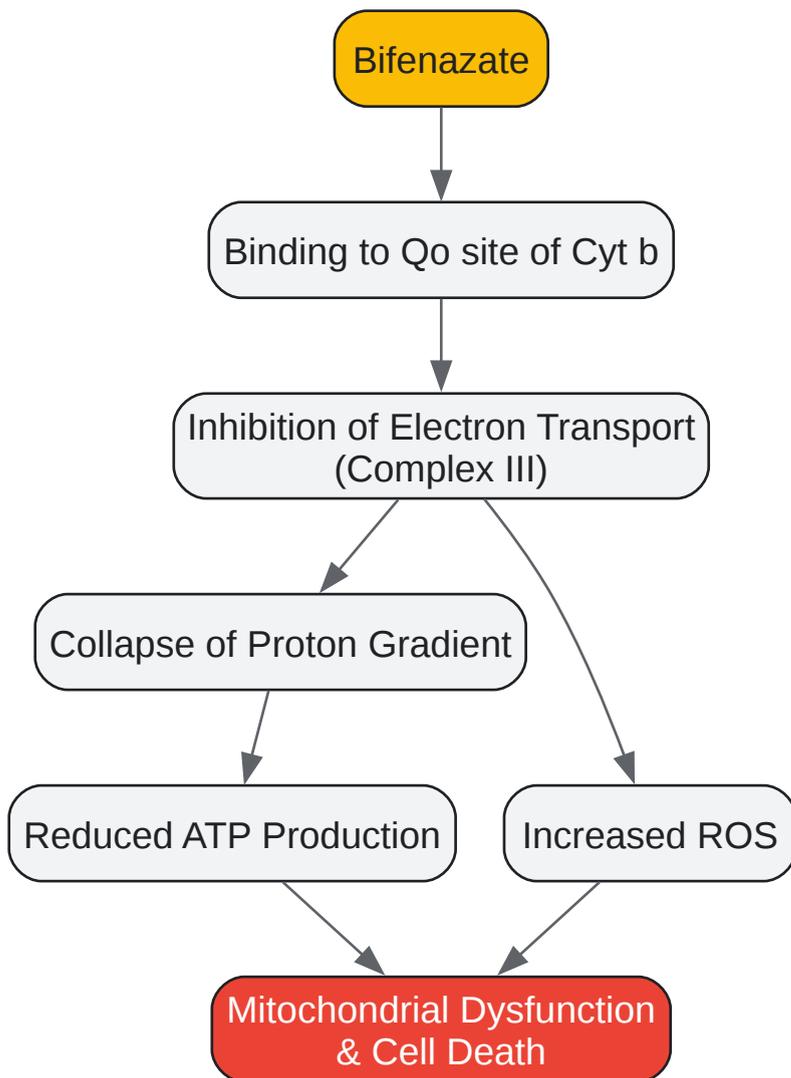
- **Genetic Crosses and Molecular Genetics:** The link between *cytb* and resistance was proven through **reciprocal crosses**, demonstrating **maternal inheritance** of the resistant trait, which is characteristic

of mitochondrially-encoded genes [3]. Researchers introgress mutations via **backcrossing** into a susceptible genetic background to confirm their causative role [1].

- **Molecular Docking and Binding Affinity Studies: Structural modeling and molecular docking** analyze interactions between **bifenazate** and the Qo pocket of cytochrome *b* [2]. **Microscale thermophoresis (MST)** directly measures binding affinity between **bifenazate** and recombinant cytochrome *b* proteins, demonstrating weaker binding to variants from resistant or predatory mites [2].
- **Transcriptomic Analysis: RNA-Seq** identifies global gene expression changes in response to sublethal **bifenazate** exposure. In diamondback moth larvae, this revealed upregulation of genes involved in **xenobiotic metabolism** and the **oxidative phosphorylation** pathway, indicating a compensatory cellular stress response [4].

## Bifenazate Inhibition Pathway

The following diagram illustrates the cascade of cellular events triggered by **bifenazate** binding to its target.



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## Cross-Resistance and Selectivity

- **Cross-Resistance:** Strains resistant to **bifenazate** frequently show **cross-resistance to acequinocyl**, another Qo inhibitor acaricide, due to mutations at the shared target site [1] [3].
- **Selectivity:** **Bifenazate** is highly selective, being significantly more toxic to phytophagous mites than to predatory mites [2]. This selectivity is not due to differential metabolism but rather to **key amino acid variations** in the cytochrome *b* Qo pocket (e.g., I139L in predatory mites) that **reduce binding affinity** [2].

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## References

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